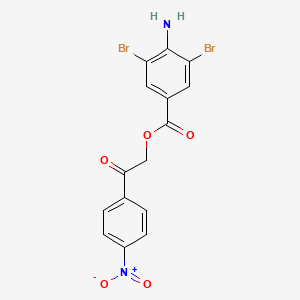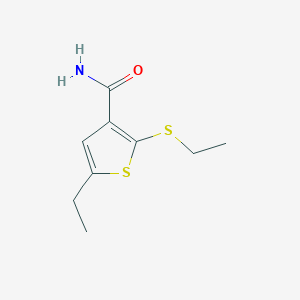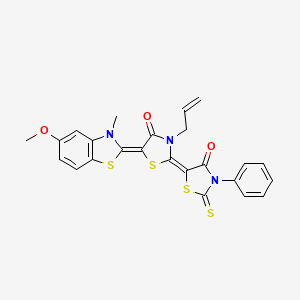![molecular formula C23H19ClN8O3 B14949989 6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14949989.png)
6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzaldehyde moiety, a methoxyanilino group, a nitroanilino group, and a triazinyl hydrazone linkage. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:
Formation of 3-chlorobenzaldehyde: This can be achieved through the oxidation of 3-chlorotoluene using oxidizing agents such as potassium permanganate or chromium trioxide.
Synthesis of 1,3,5-triazine derivatives: The triazine core is synthesized by reacting cyanuric chloride with appropriate aniline derivatives (4-methoxyaniline and 4-nitroaniline) under controlled conditions.
Hydrazone formation: The final step involves the condensation of 3-chlorobenzaldehyde with the triazine derivative in the presence of a hydrazine reagent, typically under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Chlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group in 3-chlorobenzaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the benzaldehyde moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: 3-chlorobenzoic acid.
Reduction: 3-chlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-(4-aminoanilino)-1,3,5-triazin-2-yl]hydrazone.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
3-Chlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-chlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone is largely dependent on its interaction with specific molecular targets. The compound’s functional groups allow it to interact with various enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity. The nitro and methoxy groups may play a role in electron transfer processes, while the triazine core can facilitate binding to specific protein targets.
相似化合物的比较
Similar Compounds
3-Chlorobenzaldehyde: A simpler compound with similar reactivity but lacking the triazine and hydrazone functionalities.
4-Chlorobenzaldehyde: Similar structure but with the chlorine atom in a different position, leading to different reactivity and applications.
4-Nitrobenzaldehyde: Contains a nitro group but lacks the triazine and hydrazone functionalities.
Uniqueness
3-Chlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone is unique due to its combination of functional groups, which impart distinct chemical and biological properties. The presence of the triazine core and hydrazone linkage allows for specific interactions with molecular targets, making it valuable for various research applications.
属性
分子式 |
C23H19ClN8O3 |
|---|---|
分子量 |
490.9 g/mol |
IUPAC 名称 |
2-N-[(E)-(3-chlorophenyl)methylideneamino]-4-N-(4-methoxyphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H19ClN8O3/c1-35-20-11-7-18(8-12-20)27-22-28-21(26-17-5-9-19(10-6-17)32(33)34)29-23(30-22)31-25-14-15-3-2-4-16(24)13-15/h2-14H,1H3,(H3,26,27,28,29,30,31)/b25-14+ |
InChI 键 |
XSARNYCSTUROHB-AFUMVMLFSA-N |
手性 SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC(=CC=C4)Cl |
规范 SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(4-methylphenyl)butanamide](/img/structure/B14949906.png)
![N-(4-methylphenyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14949917.png)
![N'-[(E)-(2-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide](/img/structure/B14949921.png)
![6-methyl-2-{[(E)-pyridin-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B14949932.png)
![5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14949936.png)

![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B14949944.png)

![N'-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B14949950.png)
![2-chloro-5-[(4E)-4-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14949951.png)

![2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B14949956.png)


